molecular formula C18H19NO2S B14208835 2-(5-Phenylpentane-1-sulfinyl)-1,3-benzoxazole CAS No. 832077-68-6

2-(5-Phenylpentane-1-sulfinyl)-1,3-benzoxazole

Cat. No.: B14208835
CAS No.: 832077-68-6
M. Wt: 313.4 g/mol
InChI Key: VDZILLNTQBLZTK-UHFFFAOYSA-N
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Description

2-(5-Phenylpentane-1-sulfinyl)-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenylpentane-1-sulfinyl)-1,3-benzoxazole typically involves the reaction of 5-phenylpentane-1-sulfonyl chloride with 2-aminophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 5-Phenylpentane-1-sulfonyl chloride and 2-aminophenol.

    Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenylpentane-1-sulfinyl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products Formed

    Oxidation: Formation of 2-(5-Phenylpentane-1-sulfonyl)-1,3-benzoxazole.

    Reduction: Formation of 2-(5-Phenylpentane-1-sulfanyl)-1,3-benzoxazole.

    Substitution: Formation of various substituted benzoxazoles depending on the electrophile used.

Scientific Research Applications

2-(5-Phenylpentane-1-sulfinyl)-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features and biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Phenylpentane-1-sulfinyl)-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Phenylpentane-1-sulfonyl)-1,3-benzoxazole: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    2-(5-Phenylpentane-1-sulfanyl)-1,3-benzoxazole: Similar structure but with a sulfide group instead of a sulfinyl group.

Uniqueness

2-(5-Phenylpentane-1-sulfinyl)-1,3-benzoxazole is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties. The sulfinyl group can undergo specific redox reactions, making the compound versatile for various applications.

Properties

CAS No.

832077-68-6

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

2-(5-phenylpentylsulfinyl)-1,3-benzoxazole

InChI

InChI=1S/C18H19NO2S/c20-22(18-19-16-12-6-7-13-17(16)21-18)14-8-2-5-11-15-9-3-1-4-10-15/h1,3-4,6-7,9-10,12-13H,2,5,8,11,14H2

InChI Key

VDZILLNTQBLZTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCS(=O)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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